molecular formula C13H12N2O3S2 B2996123 (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 489423-55-4

(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2996123
CAS No.: 489423-55-4
M. Wt: 308.37
InChI Key: MRCAWGPDHXLKBL-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Reactivity

  • The compound is involved in reactions with nitrile oxides to form diverse compounds including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the interconversion routes are significant in the field of synthetic organic chemistry, providing insights into the reactivity of thioxothiazolidine derivatives (Kandeel & Youssef, 2001).

Antifungal and Antimicrobial Properties

  • Derivatives of thioxothiazolidin-3-yl acetic acids, closely related to the compound , have been investigated for their antifungal properties. While most compounds did not show significant activity, some showed strong inhibition against fungal species like Candida and Trichosporon, indicating potential applications in developing antifungal drugs (Doležel et al., 2009).

Metal Complexation and Material Science

  • Pyridine thiazole derivatives, which include structural motifs similar to the compound of interest, have been used to synthesize Zn(II) complexes. These complexes were evaluated for their antimicrobial and antitumor activities, suggesting applications in bioactive material development (Zou et al., 2020).

Photophysical Properties

  • Novel d-π-A type chromophores incorporating thioxothiazolidin motifs have been synthesized and characterized, indicating their potential use in photophysical applications and as materials for optical devices (Jachak et al., 2021).

Coordination Polymers and Fluorescence

  • The incorporation of pyridinedicarboxylic acid N-oxide into d(10) metal coordination polymers, which relate to the structural framework of the compound , has led to the synthesis of polymers with unique dimensionalities and properties, including fluorescence and second harmonic generation (SHG) response (Wen et al., 2005).

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(17)2-1-7-15-12(18)10(20-13(15)19)8-9-3-5-14-6-4-9/h3-6,8H,1-2,7H2,(H,16,17)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAWGPDHXLKBL-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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